molecular formula C10H18Br2O2 B14607071 Octyl dibromoacetate CAS No. 59956-59-1

Octyl dibromoacetate

Cat. No.: B14607071
CAS No.: 59956-59-1
M. Wt: 330.06 g/mol
InChI Key: PESCLDVPROZKIZ-UHFFFAOYSA-N
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Description

Octyl dibromoacetate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound, specifically, is characterized by the presence of an octyl group and two bromine atoms attached to an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing octyl dibromoacetate involves the esterification of octanol (octyl alcohol) with dibromoacetic acid. This reaction is typically catalyzed by an acid, such as sulfuric acid, under reflux conditions. The overall reaction can be represented as follows: [ \text{C}8\text{H}{17}\text{OH} + \text{Br}_2\text{CHCOOH} \rightarrow \text{C}8\text{H}{17}\text{OCOCHBr}_2 + \text{H}_2\text{O} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Octyl dibromoacetate can undergo hydrolysis in the presence of water, leading to the formation of octanol and dibromoacetic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, resulting in the formation of octyl alcohol and dibromoethanol.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atoms are replaced by other nucleophiles, such as hydroxide ions, leading to the formation of octyl glycolate.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

Major Products

    Hydrolysis: Octanol and dibromoacetic acid.

    Reduction: Octyl alcohol and dibromoethanol.

    Substitution: Octyl glycolate and other substituted esters.

Scientific Research Applications

Octyl dibromoacetate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and compounds.

    Biology: Investigated for its potential antimicrobial properties due to the presence of bromine atoms.

    Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavoring agents, and as a solvent in certain industrial processes.

Mechanism of Action

The mechanism by which octyl dibromoacetate exerts its effects involves the interaction of its ester group with various molecular targets. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with biological molecules. The ester group can undergo hydrolysis, releasing octanol and dibromoacetic acid, which may have distinct biological activities.

Comparison with Similar Compounds

Similar Compounds

    Octyl acetate: Similar in structure but lacks the bromine atoms, resulting in different reactivity and applications.

    Dibromoacetic acid: Shares the dibromoacetate group but lacks the octyl group, leading to different physical and chemical properties.

    Octyl glycolate: Formed through substitution reactions involving octyl dibromoacetate, with different functional groups and reactivity.

Uniqueness

This compound is unique due to the presence of both the octyl group and two bromine atoms, which confer distinct chemical properties and reactivity. This combination makes it valuable in specific applications, such as antimicrobial research and organic synthesis.

Properties

CAS No.

59956-59-1

Molecular Formula

C10H18Br2O2

Molecular Weight

330.06 g/mol

IUPAC Name

octyl 2,2-dibromoacetate

InChI

InChI=1S/C10H18Br2O2/c1-2-3-4-5-6-7-8-14-10(13)9(11)12/h9H,2-8H2,1H3

InChI Key

PESCLDVPROZKIZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(Br)Br

Origin of Product

United States

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